Urea, (2,2-dimethylvaleryl)-

Description

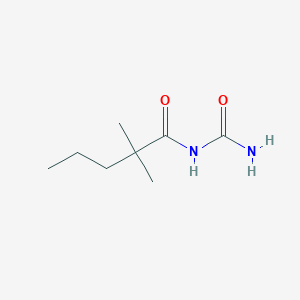

Structure

2D Structure

3D Structure

Properties

CAS No. |

13146-45-7 |

|---|---|

Molecular Formula |

C8H16N2O2 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

N-carbamoyl-2,2-dimethylpentanamide |

InChI |

InChI=1S/C8H16N2O2/c1-4-5-8(2,3)6(11)10-7(9)12/h4-5H2,1-3H3,(H3,9,10,11,12) |

InChI Key |

GKFQYYGALVVKKQ-UHFFFAOYSA-N |

SMILES |

CCCC(C)(C)C(=O)NC(=O)N |

Canonical SMILES |

CCCC(C)(C)C(=O)NC(=O)N |

Other CAS No. |

13146-45-7 |

Synonyms |

(2,2-Dimethylvaleryl)urea |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2,2 Dimethylvaleryl Urea Moieties

Elucidation of Reaction Pathways for N-Substituted Ureas and their Intermediates

The formation and reaction of N-substituted ureas, including N-acyl derivatives like (2,2-dimethylvaleryl)urea, proceed through several key pathways involving distinct intermediates. Traditional synthesis routes for N-acylureas include the coupling of isocyanates with amides or the acylation of ureas with highly reactive carboxylic acid derivatives like acid chlorides. rsc.orgnsf.gov More contemporary methods often seek to avoid hazardous reagents like phosgene (B1210022).

A prevalent pathway involves the reaction of a carboxylic acid with a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC). This reaction generates a highly reactive O-acylisourea intermediate. This intermediate is typically unstable and can undergo a rapid intramolecular O-to-N acyl rearrangement to yield the thermodynamically more stable N-acylurea product. researchgate.netgoogle.comwikipedia.org Alternatively, the O-acylisourea can be intercepted by another molecule of carboxylic acid to produce an anhydride (B1165640) and a disubstituted urea (B33335), or it can be hydrolyzed. wikipedia.orgrsc.orgrsc.org The dominance of the N-acylurea pathway is often favored when using aromatic carbodiimides. google.com In the context of (2,2-dimethylvaleryl)urea, its synthesis could be envisioned via the reaction of 2,2-dimethylvaleric acid and a carbodiimide, proceeding through the corresponding O-acylisourea intermediate.

Another significant pathway is the reaction of an acyl isocyanate with an amine. reading.ac.ukacs.org For the synthesis of (2,2-dimethylvaleryl)urea itself, this would involve the reaction of 2,2-dimethylvaleryl isocyanate with ammonia. The acyl isocyanate intermediate can be generated in situ via methods like the Hofmann-type rearrangement of a primary amide, providing a safer alternative to traditional routes. acs.org

Recent studies have also explored metal-free transamidation reactions. For instance, N-Boc arylamides can react with primary amides where, depending on the choice of base, either the Boc group or the amide group is selectively amidated, leading to N-aroylureas or imides, respectively. rsc.orgnsf.gov This cation-controlled chemoselectivity highlights the nuanced reactivity of amide-like functional groups.

The table below summarizes key reaction pathways for the formation of N-acyl ureas.

| Reaction Type | Reactants | Key Intermediate | Product | Ref. |

| Carbodiimide Coupling | Carboxylic Acid + Carbodiimide (e.g., DCC) | O-Acylisourea | N-Acylurea | researchgate.netgoogle.com |

| Isocyanate Acylation | Acyl Isocyanate + Amine | - | N-Acylurea | reading.ac.ukacs.org |

| Hofmann-type Rearrangement | Primary Amide | Acyl Isocyanate | N-Acylurea (after amination) | acs.org |

| Cation-Controlled Amidation | N-Boc Arylamide + Primary Amide | Amide-derived Nucleophile | N-Aroylurea | rsc.orgnsf.gov |

Role of Urea Moieties as Catalytic Intermediates or Directing Groups in Organic Transformations

The urea functionality is a versatile tool in organic synthesis, capable of acting as a directing group to guide metal-catalyzed reactions to specific sites within a molecule. oup.com The N-H bonds and the carbonyl oxygen of the urea can coordinate to a metal center, forming a conformationally rigid cyclic pre-transition state that positions the catalyst in close proximity to a target C–H bond, typically enabling ortho-functionalization. nih.govcam.ac.uknih.gov

For example, N-aryl ureas have been successfully employed as removable directing groups in palladium-catalyzed ortho-carbonylation of aniline (B41778) derivatives. cam.ac.uknih.gov In such a transformation involving a (2,2-dimethylvaleryl)urea derivative, the urea moiety would direct functionalization to the ortho position of an attached aromatic ring. The steric bulk of the 2,2-dimethylvaleryl group could further influence the reaction's regioselectivity and efficiency by affecting the geometry of the metallacyclic intermediate. researchgate.net Studies have shown that even subtle changes in steric hindrance can determine the success or failure of a C-H activation step. nih.gov Notably, some urea directing groups, like the N,N-diisopropyl urea moiety, are considered "traceless" as they can be removed under mild conditions post-reaction, enhancing their synthetic utility. cam.ac.uknih.gov

Beyond directing C-H activation, urea derivatives can also serve as catalytic intermediates. In carbodiimide-fueled reaction cycles, the formation of an N-acylurea is often considered a catalyst-poisoning side reaction. rsc.orgrsc.org However, under specific thermal conditions (typically >120°C), aryl N-acylureas can decompose to regenerate an isocyanate and an amide. google.comgoogle.com This reversible dissociation allows the N-acylurea to act as an intermediate in sequential self-repetitive reactions to form polyamides and related polymers, where the released isocyanate participates in further reaction steps. google.com The hindered nature of the (2,2-dimethylvaleryl)urea might influence the temperature and kinetics of this dissociation, a principle that has been exploited in designing dynamic covalent polymers with self-healing properties based on sterically hindered ureas. nih.gov

Studies on Hydrogen Bonding and Other Non-Covalent Interactions in Urea-Containing Systems

Non-covalent interactions, particularly hydrogen bonds, are fundamental to the structure and function of urea-containing molecules. The urea group is an excellent hydrogen-bonding motif, featuring two N-H donor sites and a carbonyl (C=O) oxygen acceptor site. mdpi.com In N-acyl ureas like (2,2-dimethylvaleryl)urea, these interactions dictate conformational preferences and solid-state packing.

A key feature of many N-acyl ureas is the formation of a stable six-membered pseudo-ring via an intramolecular N–H···O=C hydrogen bond between one of the urea N-H groups and the acyl carbonyl oxygen. rsc.orgresearchgate.netscispace.com This interaction, often characterized as a resonance-assisted hydrogen bond, imparts significant conformational rigidity to the molecule. rsc.org

In the solid state, ureas typically form intermolecular hydrogen-bonded dimers. The most common motif is a centrosymmetric R²₂(8) ring, where two molecules are linked by a pair of N–H···O=C hydrogen bonds between their urea functionalities. researchgate.net The combination of intra- and intermolecular hydrogen bonds leads to well-defined supramolecular architectures. The bulky 2,2-dimethylvaleryl substituent would sterically influence the formation of these assemblies, potentially favoring certain conformations or packing arrangements while disfavoring others.

Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in quantifying these non-covalent interactions. researchgate.net Calculations can determine the energies of different hydrogen bonds, helping to rationalize observed crystal structures and conformational preferences.

The table below presents calculated hydrogen bond energies for representative N-acyl urea systems, illustrating the strength of these non-covalent interactions.

| Interaction Type | System Studied | H-Bond Energy (kcal mol⁻¹) | Computational Method | Ref. |

| Intramolecular | N-acyl ureas (general) | 6.2 – 7.8 | DFT | rsc.org |

| Intermolecular (N–H···O) | N-acyl ureas (dimer) | 4.1 – 7.5 | DFT | rsc.orgresearchgate.net |

| Intermolecular (C–H···O) | N-acyl ureas (dimer) | 1.6 – 4.7 | DFT | rsc.orgresearchgate.net |

Radical-Mediated Processes and Single Electron Transfer in Urea Chemistry

The urea moiety can participate in radical reactions through two primary mechanisms: generation of N-centered radicals from the N-H groups or formation of radical anions via the carbonyl group. These processes are often initiated by single-electron transfer (SET).

Photoredox catalysis has emerged as a powerful tool for generating N-centered radicals from amides, carbamates, and ureas under mild conditions. chinesechemsoc.orgchinesechemsoc.org This is typically achieved through a proton-coupled electron transfer (PCET) mechanism, where a photoexcited catalyst and a weak base work cooperatively to abstract a proton and an electron from the N-H bond. chinesechemsoc.orgchinesechemsoc.org The resulting amidyl radical is a versatile intermediate that can engage in various transformations, such as intramolecular cyclizations (hydroamidation) or intermolecular additions to alkenes. chinesechemsoc.org

Alternatively, the urea carbonyl group can be reduced via SET to form a ketyl-type radical anion. This has been demonstrated using reducing agents like samarium diiodide (SmI₂). researchgate.net These radical anions are highly reactive intermediates that can undergo further reduction or participate in C-C bond-forming reactions, such as radical cyclizations, to generate complex heterocyclic structures. researchgate.net The choice of protic co-solvent can influence the reaction pathway, allowing for chemoselective switching between different products.

Mechanisms involving radical intermediates generated by SET have also been proposed in transition metal-catalyzed reactions. For example, a cooperative Pd(II)/Ag(I) system for synthesizing cyclic ureas is thought to proceed through radical intermediates generated by a Ag₂CO₃ oxidant. nih.gov For (2,2-dimethylvaleryl)urea, both the N-H bonds and the carbonyl group represent potential sites for initiating such radical-mediated processes.

Computational Approaches to Reaction Mechanism Elucidation for Urea Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of urea derivatives. nih.govicm.edu.pltandfonline.com These theoretical methods provide detailed insight into reaction pathways, conformational landscapes, and the nature of non-covalent interactions that would be difficult to obtain through experimental means alone.

For mechanistic studies, DFT calculations are used to map potential energy surfaces, identifying the structures and energies of reactants, intermediates, transition states, and products. nsf.gov This allows for the determination of activation energy barriers, which helps to predict the feasibility and selectivity of a given reaction pathway. nsf.govnih.gov For instance, computational studies have been used to compare the energy barriers of competing pathways in carbodiimide-mediated couplings, explaining why N-acylurea formation is often favored over anhydride formation. google.com

Conformational analysis of flexible molecules like substituted ureas is another area where computational methods excel. Calculations can determine the relative stabilities of different conformers and the energy barriers for rotation around key bonds, such as the C-N bonds of the urea. acs.org This information is crucial for understanding how a molecule's shape influences its reactivity and interactions.

Furthermore, computational techniques like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to characterize and quantify non-covalent interactions. rsc.org These methods can confirm the presence and estimate the strength of hydrogen bonds, providing a deeper understanding of the forces that govern supramolecular assembly and molecular recognition. researchgate.netresearchgate.net Such computational approaches would be directly applicable to investigating the specific mechanistic and structural nuances imposed by the 2,2-dimethylvaleryl group on the urea framework.

The table below shows examples of calculated energy barriers for processes involving urea derivatives, illustrating the quantitative data provided by computational studies.

| Process | System Studied | Calculated Barrier (kcal mol⁻¹) | Computational Method | Ref. |

| C(sp²)-N Bond Rotation | Methylurea | 8.6 | MP2 | acs.org |

| C(sp²)-N Bond Rotation | tert-Butylurea | 9.4 | MP2 | acs.org |

| N-C(alkyl) Bond Rotation | tert-Butylurea | 4.6 | MP2 | acs.org |

| Smiles-Type Rearrangement | N-acyl arylsulfonamide radical cation | ~40 | DFT | nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 2,2 Dimethylvaleryl Urea Analogues

Systematic Structural Modifications and their Impact on Specific Chemical or Biological Interactions

The biological activity of urea (B33335) derivatives can be significantly altered by systematic structural modifications. nih.gov These changes can influence the compound's affinity for its target, as well as its pharmacokinetic properties.

Key areas for modification in urea derivatives include:

The Urea Moiety Itself: Replacement of the urea group with a thiourea (B124793) or carbamate (B1207046) can lead to substantial changes in activity. For instance, converting a urea to a thiourea resulted in an 80-fold decrease in anti-Mycobacterium tuberculosis activity, while a carbamate substitution caused an even more significant drop in potency. nih.gov N-methylation of the urea nitrogens can also diminish biological activity. nih.gov

Substituents on the Urea: The nature of the groups attached to the urea nitrogen atoms is critical. In a series of anti-tuberculosis agents, a bulky aliphatic ring system like adamantyl on one nitrogen and an aryl ring on the other were found to be optimal. nih.gov Replacing the adamantyl group with smaller rings like cyclohexyl or cyclopentyl markedly reduced activity. nih.gov

Aromatic Ring Substitutions: The position of substituents on an aromatic ring can have a profound effect. For example, in a series of CNS depressants, 4-substituted derivatives were more active than their 2-substituted counterparts, a phenomenon attributed to steric hindrance and the "ortho effect" in the 2-substituted compounds. itmedicalteam.pl

These examples underscore the importance of systematic structural exploration in optimizing the biological activity of urea-based compounds.

Bioisosteric Replacements within the Urea Core and Peripheral Groups

Bioisosterism, the practice of substituting one chemical group with another that has similar physical or chemical properties, is a widely used strategy in drug design to enhance potency, selectivity, and pharmacokinetic profiles. mdpi.comoup.com

Within the context of urea derivatives, bioisosteric replacements can be applied to both the central urea core and its peripheral substituents.

Core Replacements: The urea functionality itself can be replaced by various bioisosteres. While this can sometimes lead to a loss of activity, as seen with the replacement by squaramide in certain neuropeptide Y1 receptor antagonists, it can also be a successful strategy. nih.gov For instance, the thiourea group is a classic bioisostere of urea. nih.govbiointerfaceresearch.com In some cases, this substitution can enhance activity; diarylthiourea-based derivatives of Sorafenib (B1663141) showed stronger antiproliferative activity than the original urea-containing drug. biointerfaceresearch.com

Peripheral Replacements: Bioisosteric replacements of peripheral groups are also common. For example, in the development of anthelmintic benzamides, the amide group was replaced with various bioisosteres, including esters, thioamides, and triazoles. mdpi.com Interestingly, only the thioamide and selenoamide replacements retained significant activity, highlighting the importance of preserving the amide geometry for interaction with the biological target. mdpi.com

The table below provides examples of bioisosteric replacements in urea derivatives and their observed effects.

| Original Group | Bioisosteric Replacement | Compound Class | Observed Effect on Activity |

| Urea | Thiourea | Sorafenib derivatives | Increased antiproliferative activity biointerfaceresearch.com |

| Amide | Thioamide | Benzamide anthelmintics | Retained activity mdpi.com |

| Amide | Selenoamide | Benzamide anthelmintics | Retained activity mdpi.com |

| Amide | Ester, Triazole | Benzamide anthelmintics | Loss of activity mdpi.com |

| Urea | Squaramide | Neuropeptide Y1 receptor antagonists | Loss of activity nih.gov |

Conformational Analysis and its Influence on Urea Derivative Activity

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. researchgate.net For urea derivatives, the rotational flexibility around the C-N bonds of the urea moiety allows for different spatial arrangements of the substituent groups, which can significantly impact how the molecule interacts with its biological target. nih.gov

The urea functional group has a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov N,N'-disubstituted ureas generally show a preference for a trans,trans conformation in both solution and the solid state. nih.govresearchgate.net However, the introduction of N-methyl groups can cause a shift to a cis,cis conformation. nih.gov

The conformational preferences of urea derivatives can be influenced by several factors:

Substitution Pattern: The nature and size of the substituents on the urea nitrogens play a key role. nih.govresearchgate.net

Intramolecular Hydrogen Bonding: The presence of groups capable of forming intramolecular hydrogen bonds can stabilize specific conformations. For instance, a 1-(4-fluorophenyl)-3-pyridin-2-ylurea adopts a cis/trans conformation stabilized by a hydrogen bond between the urea and the pyridine (B92270) ring. researchgate.net

Solvent Effects: The surrounding environment can influence conformational equilibrium.

The activity of urea derivatives is often conformation-dependent. researchgate.net For example, the destabilization of ferrocytochrome c by urea and its alkylated derivatives is linked to their ability to disturb hydrophobic interactions and hydrogen bonding, which in turn affects the protein's conformational stability. nih.gov Intermolecular docking studies have shown that the extent of interaction between these denaturants and the protein decreases as the size of the alkyl groups on the urea molecule increases. nih.gov This suggests that the conformational dynamics of both the urea derivative and its target are crucial for their interaction.

Ligand-Target Interaction Studies and Binding Mode Analysis of Urea Derivatives

Understanding how a ligand binds to its target protein at the molecular level is fundamental for rational drug design. nih.gov For urea derivatives, the urea functionality is a key player in these interactions, primarily through its ability to act as both a hydrogen bond donor and acceptor. nih.govnih.gov

Hydrogen Bonding: The two NH groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. nih.gov X-ray crystallography studies of various urea derivatives bound to their protein targets have revealed the importance of these hydrogen bonds in stabilizing the ligand-receptor complex. nih.govresearchgate.net For example, in the binding of a N-pyrazole-N-aryl urea to the p38 MAP kinase, both urea NH groups form strong hydrogen bonds with the side chain of a glutamate (B1630785) residue, while the carbonyl oxygen forms a strong hydrogen bond with the backbone amide of an aspartate residue. nih.gov

Other Interactions: Besides hydrogen bonding, urea derivatives can also participate in other types of non-covalent interactions:

Stacking Interactions: The urea moiety can engage in stacking interactions with aromatic rings, such as the indole (B1671886) ring of tryptophan. nih.gov

NH-π Interactions: A perpendicular orientation of the urea with respect to an aromatic ring can lead to favorable NH-π interactions. nih.gov

Hydrophobic Interactions: The non-polar parts of the urea derivative, such as alkyl or aryl substituents, can form hydrophobic interactions with non-polar pockets in the binding site. biointerfaceresearch.com

Binding Modes: The specific orientation and conformation of a urea derivative within the binding site is referred to as its binding mode. researchgate.net Molecular docking studies are often used to predict these binding modes and to understand the key interactions that contribute to binding affinity. researchgate.netmdpi.comnih.gov For instance, docking studies of diaryl urea derivatives as B-RAF inhibitors have helped to identify essential hydrogen bonding interactions and the preferred orientation of the molecules in the active site. nih.govnih.gov

The table below summarizes the types of interactions observed for urea derivatives with their biological targets.

| Interaction Type | Description | Example |

| Hydrogen Bonding | Donation from NH groups, acceptance by C=O group. nih.gov | N-pyrazole-N-aryl urea with p38 MAP kinase. nih.gov |

| Stacking | Parallel arrangement of the urea moiety and an aromatic ring. nih.gov | Urea with the indole ring of Tryptophan. nih.gov |

| NH-π | Perpendicular orientation of a urea NH bond to an aromatic ring. nih.gov | Urea with aromatic residues. nih.gov |

| Hydrophobic | Interaction of non-polar substituents with non-polar protein pockets. biointerfaceresearch.com | Diarylthiourea derivatives with the hydrophobic pocket of K-Ras. biointerfaceresearch.com |

Computational Predictive Models for SAR/QSAR Development in Urea Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. rjptonline.orgtandfonline.com These models are powerful tools in drug discovery, enabling the prediction of the activity of new, unsynthesized compounds and providing insights into the structural features that are important for activity. nih.govtandfonline.comnih.gov

2D-QSAR: Two-dimensional QSAR (2D-QSAR) models are based on molecular descriptors that can be calculated from the 2D representation of a molecule, such as physicochemical properties (e.g., lipophilicity, molar refractivity) and topological indices. tandfonline.com For example, a 2D-QSAR study on benzyl (B1604629) urea derivatives as anti-cancer agents identified the importance of certain topological and physicochemical parameters for their activity. tandfonline.com

3D-QSAR: Three-dimensional QSAR (3D-QSAR) models take into account the 3D structure of the molecules and their alignment in space. acs.orgbenthamdirect.com A widely used 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA), which correlates the biological activity of a set of molecules with their steric and electrostatic fields. acs.org A CoMFA study on cyclic urea derivatives as HIV-1 protease inhibitors revealed that both steric and electrostatic effects contributed almost equally to their inhibitory activity. acs.org

Model Development and Validation: The development of a QSAR model typically involves the following steps:

Data Set Selection: A set of compounds with known biological activities is chosen. tandfonline.com

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. nih.govrjptonline.org

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical relationship between the descriptors and the biological activity. nih.govrjptonline.org

Model Validation: The predictive power of the model is assessed using techniques like cross-validation and prediction on an external test set of compounds. rjptonline.orgtandfonline.com

Applications in Urea Series: QSAR models have been successfully applied to various series of urea derivatives to guide the design of more potent compounds. nih.govrjptonline.orgtandfonline.combenthamdirect.com For instance, a QSAR study on diaryl urea derivatives as B-RAF inhibitors identified that size, degree of branching, aromaticity, and polarizability were key factors influencing their inhibitory activity. nih.govnih.gov

The following table provides an overview of different QSAR approaches and their applications to urea derivatives.

| QSAR Method | Description | Application Example |

| 2D-QSAR | Uses 2D molecular descriptors. tandfonline.com | Benzyl urea derivatives as anti-cancer agents. tandfonline.com |

| 3D-QSAR (CoMFA) | Correlates activity with 3D steric and electrostatic fields. acs.org | Cyclic urea derivatives as HIV-1 protease inhibitors. acs.org |

| MLR (Multiple Linear Regression) | A linear regression method to model the relationship between descriptors and activity. nih.govrjptonline.org | Diaryl urea derivatives as B-RAF inhibitors. nih.gov |

| PLS (Partial Least Squares) | A statistical method suitable for data with many, and possibly correlated, variables. nih.govrjptonline.org | N,N-diphenylurea derivatives as CCR5 receptor antagonists. rjptonline.org |

Computational Chemistry and Theoretical Studies on 2,2 Dimethylvaleryl Urea Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. For molecules like (2,2-Dimethylvaleryl)urea, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of its atoms (molecular geometry) and understanding the distribution of electrons within the molecule.

Research on related urea (B33335) and valproic acid derivatives consistently employs DFT methods, often with the B3LYP functional and basis sets like 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. acs.orgmaterials.internationalnih.gov The optimization process systematically alters the molecular geometry to find the lowest energy conformation. crystalsolutions.eu For (2,2-Dimethylvaleryl)urea, this would involve determining the bond lengths, bond angles, and dihedral angles, particularly around the flexible 2,2-dimethylvaleryl chain and the urea moiety. The presence of a bulky tert-butyl-like group (a component of the 2,2-dimethylvaleryl structure) significantly influences the molecule's final shape. acs.org

The electronic properties derived from DFT, such as the distribution of electrostatic potential (ESP), are critical. materials.international The ESP map highlights electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. In urea derivatives, the carbonyl oxygen is typically a region of high negative potential, making it a key hydrogen bond acceptor, while the N-H protons are regions of positive potential, acting as hydrogen bond donors. materials.internationalmdpi.com These features are believed to be essential for the initial electrostatic interactions between the drug and its biological receptor. acs.org Natural Bond Orbital (NBO) analysis, another tool often used alongside DFT, can further quantify intramolecular interactions, such as hyperconjugation, that contribute to molecular stability. primescholars.com

Table 1: Typical Parameters for DFT Calculations on Urea Derivatives This table is representative of common methodologies used in the field.

| Parameter | Common Selection | Purpose | Citations |

|---|---|---|---|

| Method | Density Functional Theory (DFT) | Balances computational cost and accuracy for electronic structure calculations. | nih.govumt.edu.my |

| Functional | B3LYP | A popular hybrid functional known for good performance in organic molecules. | acs.orgmaterials.international |

| Basis Set | 6-31G(d,p), 6-311++G(d,p) | Describes the atomic orbitals used to build molecular orbitals; these provide flexibility for accurate results. | acs.orgnih.gov |

| Task | Geometry Optimization | To find the minimum energy (most stable) structure of the molecule. | materials.internationalcrystalsolutions.eu |

| Analysis | NBO, ESP, FMO | To analyze charge distribution, intramolecular interactions, and chemical reactivity. | acs.orgmaterials.internationalprimescholars.com |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While DFT calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in aqueous solution.

For a flexible molecule like (2,2-Dimethylvaleryl)urea, MD simulations are essential for exploring its conformational space. acs.org The 2,2-dimethylvaleryl side chain can rotate and fold in numerous ways, and MD can identify the most populated conformations and the energy barriers between them. This is particularly relevant for understanding how the molecule might adapt its shape to fit into a receptor's binding pocket. Studies on valproic acid derivatives have used MD to investigate their conformational landscape, often starting with a heating phase to ensure a wide range of structures is sampled before a longer production run at a constant temperature. acs.org

MD simulations are also powerful for studying intermolecular interactions. rsc.org By simulating (2,2-Dimethylvaleryl)urea in a box of water molecules, one can analyze the hydrogen bonding network that forms between the urea group and the surrounding solvent. researchgate.netnih.gov These simulations can quantify the strength and lifetime of these interactions, providing insight into the molecule's solubility and how it interacts with polar environments. Furthermore, MD can model the direct interaction between the molecule and its biological target, revealing key binding modes and the specific amino acid residues involved in stabilizing the complex. nih.gov

Quantum Chemical Calculations for Spectroscopic Property Prediction and Validation

Quantum chemical calculations are highly effective for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structures. The vibrational spectra (Infrared and Raman) are particularly sensitive to a molecule's geometry and bonding environment.

DFT calculations can predict the fundamental vibrational frequencies of a molecule like (2,2-Dimethylvaleryl)urea. researchgate.net The results are typically presented as a simulated spectrum, where the position and intensity of each peak correspond to a specific vibrational mode, such as the stretching of the C=O bond, the N-H bonds, or the C-N bonds, as well as various bending and torsional modes. primescholars.combiointerfaceresearch.com A detailed analysis, known as a Potential Energy Distribution (PED), is often performed to assign each calculated frequency to the precise motions of the atoms involved. primescholars.com

Comparing the predicted spectra with experimentally measured FT-IR and FT-Raman spectra serves as a crucial check on the accuracy of the computational model. biointerfaceresearch.com A good agreement between theoretical and experimental spectra provides confidence that the calculated minimum-energy geometry is a true representation of the molecule's structure. tandfonline.com These studies on various urea derivatives have successfully assigned characteristic skeletal vibrations, which can be used as fingerprint bands to identify the N-C=O entity. researchgate.net

Computational Design and Virtual Screening of (2,2-Dimethylvaleryl)urea-based Compounds

Computational methods are integral to modern drug discovery, enabling the rational design and screening of new chemical entities. nih.gov For a lead compound like (2,2-Dimethylvaleryl)urea, these techniques can be used to design derivatives with potentially improved potency or better pharmacokinetic profiles.

Virtual screening is a process where large libraries of digital compounds are computationally evaluated for their potential to bind to a biological target. nih.govresearchgate.net If the target for (2,2-Dimethylvaleryl)urea's anticonvulsant activity is known (e.g., an ion channel or an enzyme like HDAC8), structure-based virtual screening can be performed. researchgate.net This involves docking each candidate molecule into the receptor's binding site and scoring the interaction to predict binding affinity. researchgate.net

Alternatively, ligand-based methods are used when the target structure is unknown. Pharmacophore modeling, for instance, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity, based on a set of known active molecules. nih.gov This pharmacophore model can then be used as a filter to screen databases for new compounds that match these features. Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models that correlate molecular descriptors (calculated properties like size, polarity, and electronic parameters) with biological activity, providing a powerful tool for predicting the activity of newly designed compounds. nih.govnih.govderpharmachemica.com

Table 2: Examples of Molecular Descriptors Used in QSAR for Urea Derivatives This table provides examples of descriptor types that could be used to build predictive models for (2,2-Dimethylvaleryl)urea derivatives.

| Descriptor Class | Example Descriptors | Information Encoded | Citations |

|---|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Size and composition of the molecule. | ingentaconnect.com |

| Topological | Wiener Index, Kappa Shape Indices | Branching and connectivity of the molecular graph. | nih.gov |

| Geometrical | Molecular Surface Area, Volume | 3D shape and size of the molecule. | nih.gov |

| Electrostatic | Dipole Moment, SsOHE-index | Polarity and charge distribution. | derpharmachemica.com |

| Quantum-Chemical | HOMO/LUMO Energies, Atomic Charges | Electronic structure and reactivity. | ingentaconnect.com |

Application of Machine Learning and Artificial Intelligence in Urea Derivative Design

In the context of urea derivatives, ML is most prominently seen in the development of sophisticated QSAR models. nih.govingentaconnect.com While traditional QSAR uses linear regression, ML algorithms like support vector machines and neural networks can capture complex, non-linear relationships between molecular structure and activity, leading to more predictive models. nih.gov These models can then be used to prioritize which novel (2,2-Dimethylvaleryl)urea derivatives to synthesize and test, saving significant time and resources.

Advanced Applications and Emerging Research Directions in Chemical Science

Catalysis and Organocatalysis Utilizing Urea-Based Systems

The urea (B33335) moiety is a powerful hydrogen-bond donor, a property that is effectively harnessed in the field of organocatalysis. Urea and thiourea (B124793) derivatives are used to activate and control chemical reactions by forming non-covalent bonds with substrates. This interaction can stabilize transition states and induce stereoselectivity, leading to highly specific product formation.

Research has demonstrated the use of urea-group-directed organocatalysis in a variety of asymmetric reactions, such as the dihalogenation of alkenes and alkynes. deepdyve.com In these systems, the catalyst, featuring a urea group, positions the reactants in a specific orientation, enabling enantioselective transformations. deepdyve.com

Furthermore, in the realm of electrocatalysis, urea itself is a key substrate. The electrochemical urea oxidation reaction (UOR) is significant for both hydrogen production and nitrogen removal from wastewater. nih.gov Nickel-based catalysts, particularly nickel hydroxides, are commonly studied for this process. nih.govresearchgate.net However, a major challenge is the overoxidation of urea to nitrates and nitrites instead of the desired nitrogen gas (N₂). nih.gov Recent studies show that the reaction selectivity can be guided toward N₂ by modifying the catalyst, for instance, by doping nickel hydroxide (B78521) with copper, which increased the faradaic efficiency for N₂ from 30% to 55%. nih.gov

Materials Science: Development of Urea-Containing Polymers, Resins, and Supramolecular Assemblies

The capacity of the urea group to form strong, directional hydrogen bonds makes it a fundamental building block in materials science for creating polymers, resins, and complex supramolecular structures.

Urea-formaldehyde (UF) resins are a major class of thermosetting polymers, accounting for approximately 80% of amino resins produced globally. wikipedia.org They are synthesized from urea and formaldehyde (B43269) through a two-stage reaction: an initial addition reaction (methylolation) followed by a condensation reaction (polymerization). irispublishers.comyoutube.com The process begins with the reaction of urea and formaldehyde to form methylol urea derivatives. irispublishers.comuc.edu Subsequent acid-catalyzed condensation of these intermediates leads to the formation of methylene (B1212753) and dimethylene-ether linkages, creating a rigid, three-dimensional cross-linked network. irispublishers.comuc.edu

UF resins are valued for their low cost, high reactivity, hardness, and resistance to heat and abrasion. wikipedia.orgirispublishers.com These properties make them suitable for a wide range of applications, including adhesives for plywood and particleboard, electrical moldings, and as slow-release fertilizers in agriculture. wikipedia.orgbritannica.com

Table 1: General Properties of Cured Urea-Formaldehyde Resin

| Property | Value |

|---|---|

| Tensile Strength | High |

| Flexural Modulus | High |

| Heat-Distortion Temperature | High |

| Water Absorption | Low |

| Surface Hardness | High |

| Refractive Index | 1.55 |

Source: wikipedia.org

The self-assembly of small molecules into larger, ordered structures is a key area of supramolecular chemistry. Urea derivatives are exemplary low-molecular-weight gelators (LMWGs) that can self-assemble in solvents to form fibrous networks, resulting in supramolecular gels. nih.govtue.nl This process is driven by non-covalent interactions, primarily the strong, bifurcated hydrogen bonds that can form between urea groups. tue.nlresearchgate.net

The stability of these assemblies is significant; the energy of the hydrogen-bonding interactions in a ribbon-like urea aggregate is calculated to be 44.8 kJ·mol⁻¹. tue.nl The structure of the derivative molecule plays a critical role. Subtle changes in the molecular design can influence the packing of the aggregates, leading to different gelation abilities and mechanical properties. tue.nl For instance, studies on N-tridecyl-N'-(2-benzylphenyl)urea (UC13) using high-speed atomic force microscopy have provided insights into the gelation mechanism, revealing a nucleation process followed by directional, intermittent fiber growth. nih.govnih.gov This self-assembly can lead to the formation of materials with desirable properties like stimuli-responsiveness and self-healing capabilities. nih.gov

Energy Research: Investigation of Urea in Chemical Hydrogen Production or Fuel Cell Components

Urea is considered a promising hydrogen carrier due to its high hydrogen content (6.67 wt%), stability, non-toxicity, and ease of storage and transport. researchgate.netrsc.org Its energy density is significantly higher than that of compressed hydrogen, making it an attractive fuel source. researchgate.net

Research is focused on two main applications: direct urea fuel cells (DUFCs) and urea electrolysis for hydrogen production.

Urea Electrolysis: The electrolysis of urea-rich wastewater is an energy-efficient method for producing pure hydrogen. The theoretical cell potential required to electrolyze urea (0.37 V) is much lower than that for water electrolysis (1.23 V). researchgate.net This process not only generates hydrogen at the cathode but also aids in the remediation of wastewater. researchgate.netresearchgate.net Inexpensive nickel-based catalysts are effective for the anode reaction. researchgate.net

Table 2: Comparison of Energy Sources

| Fuel | Volumetric Energy Density (MJ/L) |

|---|---|

| Urea | 16.9 |

| Liquid H₂ (at 700 bar) | 5.6 |

Source: researchgate.net

Environmental Chemistry: Research on Novel Green Processes or Remediation Technologies Involving Urea Derivatives

Urea and its derivatives are central to several green chemistry and environmental remediation strategies. As mentioned, the electrolysis of urea from wastewater is a dual-benefit technology that produces clean hydrogen fuel while removing harmful nitrogen compounds. researchgate.netresearchgate.net

Beyond energy production, urea is used as a precursor in the synthesis of advanced materials for environmental applications. For example, a supramolecular self-assembly strategy involving urea and dicyandiamide (B1669379) has been used to create wrinkled, porous graphitic carbon nitride (g-C₃N₄) nanosheets. rsc.org These materials function as highly efficient photocatalysts for the degradation of pollutants under visible light, offering a low-cost route to fabricate materials for water purification. rsc.org

Future Prospects and Interdisciplinary Research Opportunities in Urea Chemistry

The future of urea chemistry is rich with interdisciplinary opportunities. Key areas for future research include:

Advanced Catalysis: The rational design of catalysts to improve the selectivity and efficiency of the urea oxidation reaction is critical. nih.gov Steering the reaction to produce N₂ exclusively over NOx⁻ would be a major breakthrough for both energy and environmental applications. nih.gov

Smart Materials: A deeper understanding of the self-assembly mechanisms of urea derivatives will enable the creation of "smart" supramolecular materials with tailored properties, such as self-healing plastics, materials for drug delivery, and scaffolds for tissue engineering. nih.govtue.nl

Sustainable Energy Systems: Realizing the potential of urea as a widespread, safe, and sustainable hydrogen carrier requires further research into optimizing DUFCs and scaling up urea electrolysis technologies. rsc.org This links chemical engineering with renewable energy systems.

Computational Chemistry: Theoretical calculations and modeling will continue to play a vital role in predicting the behavior of new urea derivatives, guiding the design of novel catalysts and supramolecular structures before their synthesis. researchgate.net

The continued exploration of the fundamental chemistry of the urea group promises to yield innovative solutions to challenges in medicine, materials science, and sustainable technology.

Q & A

Q. What peer-review criteria are critical for validating studies on urea, (2,2-dimethylvaleryl)-?

- Methodological Answer : Reviewers should assess:

- Methodological Rigor : Are controls (e.g., blank reactions) included?

- Data Consistency : Do spectral interpretations align with predicted structures?

- Theoretical Support : Are computational models validated experimentally?

Recommend supplementary data for complex analyses (e.g., crystallographic CIF files) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.